molecular formula C13H13N3O2 B2772957 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetamide CAS No. 861212-09-1

2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetamide

Cat. No.: B2772957
CAS No.: 861212-09-1
M. Wt: 243.266
InChI Key: FIHXJJNMMULODE-UHFFFAOYSA-N
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Description

2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetamide is an organic compound with the molecular formula C13H13N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetamide typically involves the reaction of 6-methyl-2-phenyl-4-pyrimidinol with chloroacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the pyrimidinol is replaced by the acetamide group.

    Starting Materials: 6-Methyl-2-phenyl-4-pyrimidinol and chloroacetamide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C).

    Procedure: The starting materials are mixed in the solvent, and the base is added to initiate the reaction. The mixture is then heated to the desired temperature and stirred for several hours until the reaction is complete. The product is isolated by filtration, washed, and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce dihydropyrimidine derivatives, and substitution reactions can result in various substituted acetamide derivatives.

Scientific Research Applications

2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetamide can be compared with other pyrimidine derivatives:

    6-Methyl-2-phenyl-4-pyrimidinol: The parent compound, which lacks the acetamide group.

    2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]ethanol: A similar compound where the acetamide group is replaced by an ethanol group.

    2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propionamide: A derivative with a propionamide group instead of acetamide.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(6-methyl-2-phenylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9-7-12(18-8-11(14)17)16-13(15-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHXJJNMMULODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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